molecular formula C12H18N6O4 B11263293 2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid CAS No. 713127-17-4

2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid

Cat. No.: B11263293
CAS No.: 713127-17-4
M. Wt: 310.31 g/mol
InChI Key: PHSZHZSCLXMSJC-UHFFFAOYSA-N
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Description

2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, azepan-1-yl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino, azepan-1-yl, and nitro groups through various substitution reactions. The final step involves the attachment of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The amino and azepan-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional functional groups to the pyrimidine ring.

Scientific Research Applications

2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Amino-1,2,5-oxadiazol-3-yl)iminomethyl]hydrazide
  • 2-[4-[(5,6-diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid

Uniqueness

2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

713127-17-4

Molecular Formula

C12H18N6O4

Molecular Weight

310.31 g/mol

IUPAC Name

2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H18N6O4/c13-10-9(18(21)22)11(17-5-3-1-2-4-6-17)16-12(15-10)14-7-8(19)20/h1-7H2,(H,19,20)(H3,13,14,15,16)

InChI Key

PHSZHZSCLXMSJC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O

solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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